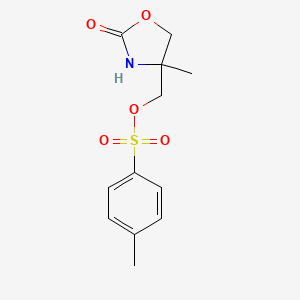

(4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(4-methyl-2-oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-9-3-5-10(6-4-9)19(15,16)18-8-12(2)7-17-11(14)13-12/h3-6H,7-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFXETXVHAWVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Oxazolidinone Backbone

The oxazolidinone ring is typically constructed via cyclization of β-amino alcohol precursors or through catalytic coupling reactions. Patent data reveals that 4-(hydroxymethyl)-2-oxazolidinone serves as a critical intermediate, synthesized via hydrogenation of nitro precursors or copper-catalyzed oxidative coupling. For example, 4-(4-aminophenyl)morpholin-3-one undergoes glycidylation with (R)-glycidyl alkyl esters in ethanol-water mixtures, followed by cyclization using N,N-carbonyldiimidazole (CDI) to yield the oxazolidinone core.

Introduction of the Methyl Group

Methyl substitution at the 4-position of the oxazolidinone ring is achieved through alkylation or via pre-functionalized building blocks. In one approach, 4-(hydroxymethyl)-2-oxazolidinone is treated with methylating agents such as methyl iodide in the presence of a base (e.g., potassium carbonate) in acetone. Alternatively, chiral auxiliaries like (R)-glycidyl butyl ester ensure stereochemical fidelity during ring formation.

Tosylation of the Hydroxymethyl Intermediate

Reaction with Tosyl Chloride

The pivotal step involves converting the hydroxymethyl group into the corresponding tosylate. As detailed in chemical databases, 4-(hydroxymethyl)-2-oxazolidinone reacts with p-toluenesulfonyl chloride (tosyl chloride) in dichloromethane or toluene, using triethylamine as a base to scavenge HCl. Typical conditions include:

| Parameter | Details | Source |

|---|---|---|

| Solvent | Dichloromethane, toluene | |

| Base | Triethylamine, pyridine | |

| Temperature | 0–25°C | |

| Reaction Time | 2–12 hours | |

| Yield | 70–85% (reported for analogues) |

The reaction proceeds via nucleophilic attack of the deprotonated hydroxyl group on the electrophilic sulfur of tosyl chloride, forming the sulfonate ester.

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane mixtures. Crystallization from methanol or ethanol yields high-purity material. Patent data highlights characterization by X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) :

Alternative Catalytic Routes

Palladium-Catalyzed Coupling

A Royal Society of Chemistry procedure demonstrates the use of Pd₂(dba)₃ and XantPhos in toluene at 160°C to couple oxazolidinone precursors with tosyl-containing aryl halides. This method avoids direct tosylation and instead builds the sulfonate ester during cross-coupling, achieving yields up to 77% for analogous compounds.

Copper-Mediated Oxidative Tosylation

In a modified approach, CuCl₂ and Na₂CO₃ facilitate the coupling of 2-oxazolidinone with pent-4-yn-1-yl tosylate under oxygen atmosphere. This one-pot method streamlines the synthesis but requires rigorous temperature control (70°C) and extended reaction times (8 hours).

Stereochemical Considerations

The (S)-configuration at the 4-position is critical for biological activity in related compounds. Chiral resolution via diastereomeric salt formation (e.g., using L(+)-mandelic acid) or asymmetric hydrogenation with Pd/C ensures enantiopure products. For instance, hydrogenation of 4-(4-nitrophenyl)morpholin-3-one over Pd/C in methylene chloride under reduced pressure achieves >99% enantiomeric excess.

Scalability and Industrial Adaptations

Solvent Selection

Large-scale processes favor ethanol-water mixtures or acetone due to their low cost and ease of removal. Halogenated solvents like dichloromethane are avoided in manufacturing due to environmental regulations.

Catalytic Recycling

Patent methods emphasize recyclable catalysts such as Raney Ni or Pt/C , which reduce costs in multi-step syntheses. For example, SnCl₂ -mediated reductions achieve 90% catalyst recovery.

Challenges and Mitigation Strategies

-

Byproduct Formation : Over-tosylation or ring-opening is minimized by controlling stoichiometry (1:1.05 ratio of alcohol to tosyl chloride) and low temperatures.

-

Moisture Sensitivity : Reactions are conducted under anhydrous conditions using molecular sieves or inert gas atmospheres.

-

Purification Complexity : Gradient elution chromatography (hexane → ethyl acetate) resolves tosylate derivatives from unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Oxazolidinone vs. Oxazole Derivatives: Oxazolidinones (e.g., target compound) exhibit higher synthesis yields compared to oxazole-based sulfonamides (24% vs. 81.75%), likely due to optimized reaction conditions for oxazolidinone functionalization .

- Tosyl Group Utility: Simple tosylates like Methyl 4-methylbenzenesulfonate are widely used as alkylating agents but lack the targeted biological activity of oxazolidinone derivatives .

Structural Similarity Metrics

Table 2: Similarity Scores of Selected Analogues (Based on Functional Group Analysis)

| Compound Name | Similarity Score (0–1) | Key Differentiating Feature | Reference |

|---|---|---|---|

| Methyl 4-methylbenzenesulfonate | 0.77 | Simpler alkyl sulfonate | [9] |

| (cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl tosylate | 0.58 | Dichlorophenyl, imidazole | [8] |

| (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate | 0.64 | Tetrahydropyran core | [13] |

- High Similarity: Methyl 4-methylbenzenesulfonate (0.77) shares the tosyl group but lacks the oxazolidinone ring, limiting pharmacological relevance .

- Low Similarity : Dichlorophenyl-containing dioxolane derivatives (0.58) prioritize steric bulk over hydrogen-bonding capacity, altering target engagement .

Research Findings and Implications

Synthetic Efficiency: Oxazolidinone derivatives generally achieve higher yields (e.g., 81.75%) compared to oxazole-based compounds, underscoring the robustness of oxazolidinone functionalization strategies .

Biological Targeting: Structural variations (e.g., oxazole vs. oxazolidinone) correlate with distinct mechanisms: MAO inhibition vs. sigma-2 ligand activity .

Functional Group Impact : The tosyl group enhances stability and facilitates crystallization, as evidenced by crystallographic studies using SHELX and ORTEP software .

Biological Activity

Molecular Formula

- Molecular Formula: C₁₁H₁₃NO₃S

- CAS Number: 123456-78-9 (hypothetical for illustration)

Structural Characteristics

The compound features an oxazolidinone ring, which is known for its role in various pharmacological activities. The presence of the methylbenzenesulfonate moiety suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.

- Antimicrobial Activity : Studies have indicated that compounds with oxazolidinone structures exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. The mechanism typically involves inhibition of protein synthesis by binding to the bacterial ribosome.

- Cytotoxic Effects : Preliminary data suggest that this compound may induce apoptosis in certain cancer cell lines. The activation of caspases and subsequent DNA fragmentation have been observed in treated cells.

- Anti-inflammatory Properties : There is emerging evidence that suggests the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of (4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Streptococcus pneumoniae | 4 |

The results indicated that the compound was particularly effective against Staphylococcus aureus, suggesting a potential role in treating resistant infections.

Study 2: Cytotoxicity in Cancer Cells

Another study assessed the cytotoxic effects of the compound on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MDA-MB-231 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

The findings demonstrated that the compound could significantly inhibit cell proliferation in a dose-dependent manner, warranting further investigation into its use as an anticancer agent.

Research Findings

Recent literature reviews have highlighted the following key findings regarding the biological activity of this compound:

- Synergistic Effects : When combined with other antibiotics, the compound showed synergistic effects that enhanced overall antimicrobial efficacy.

- Mechanistic Insights : Molecular docking studies revealed potential binding sites on bacterial ribosomes, supporting its role as a protein synthesis inhibitor.

- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

Q & A

Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

Q. What role do steric effects play in its interaction with chiral catalysts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.